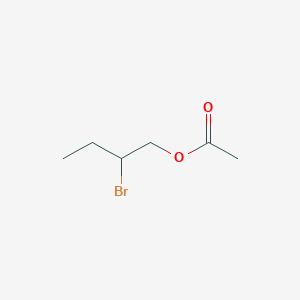

2-Bromobutyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromobutyl acetate is a brominated organic compound that is not directly discussed in the provided papers. However, related compounds and their chemical behaviors can offer insights into the properties and reactions that 2-bromobutyl acetate might undergo. For instance, 2-bromoallyl acetate is used as a substrate for coupling reactions, suggesting that bromoacetates can participate in carbon-carbon bond-forming processes . Similarly, 2-bromoisobutyramides undergo electro-carboxylation, indicating that brominated esters can be involved in electrochemical reactions . The reactivity of 2-bromo-2,2-dinitroethyl acetate with bases shows that brominated acetates can be quite reactive towards nucleophiles .

Synthesis Analysis

The synthesis of brominated acetate compounds can be complex and may involve multiple steps. For example, 4-bromobutyl acetate is synthesized from 1,4-butanediol, hydrogen bromide, and acetic acid, with the reaction conditions significantly affecting the yield . This suggests that the synthesis of 2-bromobutyl acetate might also require careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of brominated acetates can be influenced by the presence of the bromine atom. For instance, in 2-bromoacetoxybenzoic acid, the bromine atom is rotationally disordered, which could be due to its size and electronic effects . This implies that the molecular structure of 2-bromobutyl acetate might also exhibit some degree of conformational flexibility due to the presence of the bromine atom.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetates can be deduced from related compounds. For instance, the electro-carboxylation of 2-bromoisobutyramides suggests that similar compounds might be amenable to electrochemical modifications . The crystal structure analysis of 2-bromoacetoxybenzoic acid provides insights into the bond angles and planarity of the acetyl group, which could be relevant to understanding the properties of 2-bromobutyl acetate .

Wissenschaftliche Forschungsanwendungen

Mutant Selection in Microbial Studies

2-Bromobutyl acetate analogs, such as 2-bromobutyrate, have been used in microbiology for selecting specific mutants. For instance, mutants of Clostridium acetobutylicum resistant to 2-bromobutyrate were identified after mutation with nitrosoguanidine. These mutants ceased to produce acetone, while the synthesis of butanol and ethanol remained unaffected, indicating a specific effect on certain metabolic pathways (Janati-Idrissi et al., 1987). Similar studies were conducted by Junelles et al. and Clark et al., revealing insights into the metabolic processes of bacteria (Junelles et al., 1987); (Clark et al., 1989).

Chemical Synthesis

In the field of chemical synthesis, 2-bromobutyl acetate and its derivatives play a role in synthesizing various compounds. Heng J. described a method for synthesizing 4-bromobutyl acetate, showcasing its utility in organic synthesis (Heng, 2008). Additionally, Taylor and Ciavarri demonstrated that 2-bromoallyl acetate serves as an efficient substrate for sequential carbon-carbon bond formation in nickel and chromium-mediated coupling reactions (Taylor and Ciavarri, 1999).

Microbial Growth and Metabolism

2-Bromobutyl acetate derivatives have been used to study microbial growth and metabolism. Sperl and McKae found that Arthrobacter species could grow using 2-bromobutane, a related compound, as the sole carbon and energy source. This work provided insights into the metabolism of halogenated compounds in microbes (Sperl & McKae, 2004).

Bromodomain Inhibition in Drug Discovery

Bromodomain inhibition, a concept crucial in drug discovery, particularly in oncology and inflammation, has been studied using 2-bromobutyl acetate derivatives. Filippakopoulos and Knapp, as well as Theodoulou et al., explored the potential of bromodomain inhibitors in therapy, highlighting their importance in epigenetic regulation and the potential for treating various diseases (Filippakopoulos & Knapp, 2014); (Theodoulou et al., 2016).

Safety and Hazards

2-Bromobutyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Eigenschaften

IUPAC Name |

2-bromobutyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURAWRUJYKNGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobutyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)